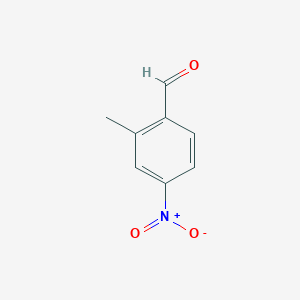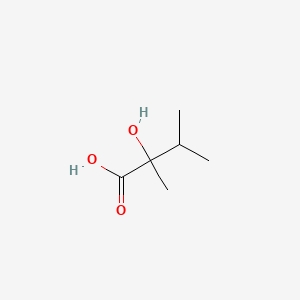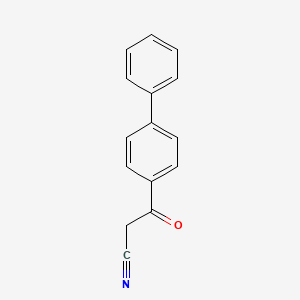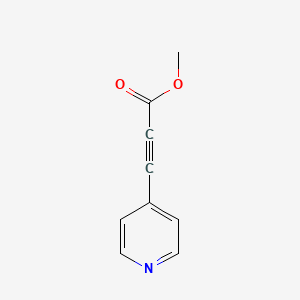
2-(Ciclohexilamino)nicotinonitrilo
Descripción general
Descripción
“2-(Cyclohexylamino)nicotinonitrile” is a chemical compound with the CAS Number: 77276-34-7 . It has a molecular weight of 201.27 . The IUPAC name for this compound is 2-(cyclohexylamino)nicotinonitrile .
Molecular Structure Analysis
The InChI code for 2-(Cyclohexylamino)nicotinonitrile is 1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclohexylamino)nicotinonitrile include a molecular weight of 201.27 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Terapéuticos Potenciales
2-(Ciclohexilamino)nicotinonitrilo: tiene una estructura que sugiere potencial para la investigación en química medicinal. Su estructura principal, un anillo de piridina, es común en muchos productos farmacéuticos. La presencia de un grupo ciano y una ciclohexilamina podría permitir la síntesis de nuevos agentes terapéuticos. Por ejemplo, los nicotinonitrilos son precursores de medicamentos como Bosutinib y Neratinib, que se utilizan en la terapia contra el cáncer .
Estudios Biológicos: Inhibición Enzimática
Los nicotinonitrilos se han estudiado por su papel como inhibidores enzimáticos. Las características estructurales de This compound podrían convertirlo en un candidato para estudiar interacciones con macromoléculas biológicas y podrían conducir al descubrimiento de nuevos inhibidores enzimáticos .
Propiedades
IUPAC Name |
2-(cyclohexylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVVPEUOVNJIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510638 | |
| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77276-34-7 | |
| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the 2-(Cyclohexylamino)nicotinonitrile moiety in the larger compound contribute to its interaction with the MPS1 catalytic domain?
A: Unfortunately, the abstract lacks specific details about the individual contributions of the 2-(Cyclohexylamino)nicotinonitrile moiety to the overall interaction with the MPS1 catalytic domain. The research primarily focuses on characterizing the crystal structure of the complete compound in complex with MPS1 []. Further analysis of the full research paper is needed to understand the specific interactions of this moiety with the protein.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)

